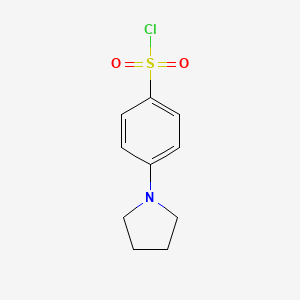
(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is a small organic molecule that has recently gained a lot of attention due to its potential as a pharmaceutical agent. It has been studied for its ability to modulate the activity of various enzymes and receptors. This molecule has been synthesized using various methods and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use in a variety of scientific research applications. It has been used as a probe to study the activity of various enzymes and receptors. It has also been used to study the effects of various drugs on the activity of these enzymes and receptors. Additionally, this molecule has been used in studies investigating the effects of various environmental factors on the activity of these enzymes and receptors.
Wirkmechanismus
The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has not been fully elucidated. However, it is believed to have a direct effect on the activity of various enzymes and receptors. It is thought to interact with these enzymes and receptors in a specific way, leading to the modulation of their activity.
Biochemical and Physiological Effects
(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its effects on various biochemical and physiological processes. It has been shown to have a direct effect on the activity of various enzymes and receptors, leading to the modulation of their activity. Additionally, this molecule has been shown to have an effect on the regulation of gene expression and the production of various cytokines and hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one in lab experiments has several advantages and limitations. One of the main advantages is that it is a relatively small molecule, making it easy to handle and store. Additionally, it is relatively inexpensive compared to other compounds used in research. On the other hand, it has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Zukünftige Richtungen
The potential future directions for (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one are numerous. One possible direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of this molecule. Other potential directions include the development of new synthesis methods and the use of this molecule in other scientific research applications.
Synthesemethoden
The synthesis of (2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been achieved through a variety of methods. One of the most common methods is the Friedel-Crafts alkylation of 2-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of anhydrous aluminum chloride as a catalyst. This method produces a high yield of the desired product. Other methods for the synthesis of this molecule include the use of palladium-catalyzed cross-coupling reactions, the Sonogashira coupling reaction, and the Ullmann reaction.
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClOS/c14-11-5-2-1-4-10(11)7-8-12(15)13-6-3-9-16-13/h1-9H/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHPAXOZIDMOND-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401204011 | |
| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | |
CAS RN |
79442-35-6 | |
| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79442-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-one, 3-(2-chlorophenyl)-1-(2-thienyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401204011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-{[(t-Butoxy)carbonyl][(thiophen-2-yl)methyl]amino}propanoic acid](/img/structure/B6322058.png)

![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)

